molecular formula C14H20N4OS B3484025 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3484025
M. Wt: 292.40 g/mol
InChI Key: WIMLOKUSCCGZEB-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a high-quality chemical reagent intended for research applications. This compound is part of the 6-substituted thieno[2,3-d]pyrimidine class, which has emerged as a promising scaffold in anticancer agent discovery . These compounds are designed for dual targeting of one-carbon (C1) metabolism, a critical pathway for the generation of purines and thymidylate in cells . A key feature of this class is its selective uptake by Folate Receptors (FRs), particularly FRα and FRβ, which are overexpressed on many cancer cells, offering a potential mechanism for tumor-selective targeting . Intracellularly, related analogs act as potent dual inhibitors of key enzymes in de novo purine biosynthesis: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This dual inhibition can lead to more effective suppression of tumor cell growth and may help overcome drug resistance, making such compounds an exciting platform for multi-targeted antitumor strategies . The structural isosteres of this compound have demonstrated anti-proliferative activity against FRα-expressing cancer cell lines, confirming their value in oncology research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10-11(2)20-14-12(10)13(16-9-17-14)15-3-4-18-5-7-19-8-6-18/h9H,3-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMLOKUSCCGZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine, often under reflux conditions.

    Final modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine moiety, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural characteristics and biological activities. This article explores its applications in medicinal chemistry, biochemistry, and pharmacology, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has shown promising results in the development of new therapeutic agents. Its derivatives are investigated for various pharmacological properties, including:

  • Anticancer Activity : Research indicates that compounds with thieno[2,3-d]pyrimidine cores can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its potential against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .
  • Antimicrobial Properties : The compound exhibits activity against a range of microbial pathogens. Its interaction with bacterial enzymes suggests a mechanism for overcoming antibiotic resistance .

Biochemical Studies

The compound's ability to interact with biological targets has been extensively studied. Notable interactions include:

  • Enzyme Inhibition : It has been shown to bind effectively to various kinases and phosphatases, which are crucial in cell signaling pathways. This binding affinity is essential for understanding its potential as a therapeutic agent .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylthieno[2,3-d]pyrimidin-4-amineMethyl substitution at position 5Lacks the morpholine group
N-(2-Morpholin-4-ylethyl)-thieno[3,2-d]pyrimidinSimilar core structure but different substitutionDifferent biological activity profile
6-Chloro-thieno[2,3-d]pyrimidinChlorine substitution at position 6Enhanced lipophilicity affecting bioavailability

This table highlights the distinct structural features that may confer unique biological activities and pharmacokinetic properties to this compound compared to its analogs.

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[2,3-d]pyrimidines and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that derivatives containing the morpholine substituent exhibited enhanced cytotoxicity compared to those without it. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth at low concentrations by disrupting cell wall synthesis, thereby highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, and biological implications:

Compound Name Substituent at Position 4 Molecular Weight Key Biological Activity/Notes Evidence ID
5,6-Dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine (Target) 2-(Morpholin-4-yl)ethyl 318.44* Potential kinase inhibition; enhanced solubility due to morpholine
5,6-Dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine 2-Methyl-2-(morpholin-4-yl)propyl 320.455 Increased lipophilicity; possible CNS penetration
5,6-Dimethyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (35) 4-Methylsulfonylphenyl 320.39† Kinase inhibition (e.g., γ-selective activity)
N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 2-(Morpholin-4-yl)ethyl + fused benzo ring 318.44 Improved membrane permeability; anticancer potential
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) 6-Methylpyridin-2-yl (carboxamide linkage) 299.39‡ Antimicrobial (MIC: 2 µg/mL vs. P. aeruginosa)
2,6-Dimethyl-N-(phenylmethyl)thieno[2,3-d]pyrimidin-4-amine Benzyl 269.37 Reduced solubility; potential aromatic interactions

*Calculated based on ; †From ; ‡From .

Structural and Functional Analysis

Core Modifications: The 5,6-dimethyl substitution is conserved across analogs, stabilizing the planar thienopyrimidine core for π-π stacking with target proteins . Fused benzo rings (e.g., in tetrahydrobenzo analogs) increase molecular rigidity and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Substituent Effects :

  • Morpholine Derivatives : The 2-(morpholin-4-yl)ethyl group (target compound) balances hydrophilicity and flexibility, favoring kinase binding pockets. In contrast, bulkier morpholine-propyl analogs () may hinder target access .
  • Aromatic vs. Aliphatic Substituents : Benzyl groups () enhance hydrophobic interactions but reduce solubility, whereas pyridyl carboxamides () introduce hydrogen-bonding capacity for antimicrobial activity .
  • Sulfonyl and Sulfonamide Groups : The 4-methylsulfonylphenyl substituent () increases polarity and selectivity for γ-isoform kinases .

Biological Activity Trends: Antimicrobial Activity: Carboxamide-linked pyridyl derivatives (e.g., 2c) exhibit potent activity against P. aeruginosa due to improved bacterial membrane penetration . Kinase Inhibition: Morpholine-containing analogs show promise in targeting ATP-binding pockets, with sulfonylphenyl variants (e.g., compound 35) demonstrating isoform specificity .

Research Findings and Challenges

  • Synthetic Yields : The target compound’s synthesis (similar to ) yields ~27% due to harsh HCl conditions, whereas carboxamide derivatives () achieve 62–70% yields via peptide coupling .
  • Physicochemical Properties : Morpholine derivatives generally exhibit higher solubility (logP ~2.5) compared to benzyl-substituted analogs (logP ~3.8) .
  • Contradictions : While morpholine groups enhance solubility, they may reduce blood-brain barrier penetration compared to lipophilic propyl-morpholine analogs .

Biological Activity

5,6-Dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that contribute to its biological properties. The molecular formula is C14H20N4S, and it has a molecular weight of approximately 292.40 g/mol. The structure includes:

  • Thieno ring fused to a pyrimidine ring
  • Methyl groups at positions 5 and 6
  • An amino group at position 4
  • A morpholine group attached to the ethyl chain

Biological Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit various pharmacological properties. The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism/Target Reference
Anticancer ActivityInhibition of VEGFR-2 and other kinases
Antiviral PropertiesInhibition of anti-apoptotic proteins
Phosphodiesterase InhibitionPDE4 inhibition leading to anti-inflammatory effects
Cytotoxicity against cancer cellsEvaluated using MTT assay on various cell lines

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against several cancer cell lines including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The compound demonstrated significant cytotoxicity with half-maximal cytotoxic concentration (CC50) values ranging from 58.44 to 224.32 µM compared to standard drugs like 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM) .
  • VEGFR-2 Inhibition : Molecular docking studies have shown that similar compounds effectively bind to the VEGFR-2 active site, suggesting potential in inhibiting angiogenesis in tumors . This mechanism is crucial for developing anticancer agents targeting tumor growth.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Morpholine Moiety : Reaction of the intermediate with morpholine under reflux conditions.
  • Final Modifications : Additional steps may include methylation or functional group modifications to achieve the desired compound.

These methods can be optimized for yield and purity using various catalysts .

Q & A

Q. What are effective synthetic routes for 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-amino-thiophene derivatives with formamide or urea under high temperatures (180–200°C) to form the thieno[2,3-d]pyrimidine core .
  • Step 2: Introduction of the 5,6-dimethyl groups via alkylation or Friedel-Crafts acylation, followed by reduction .
  • Step 3: Nucleophilic substitution at the 4-position using 2-(morpholin-4-yl)ethylamine in refluxing isopropyl alcohol with catalytic HCl .
  • Optimization: Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield (75–85%) compared to conventional methods (50–60%) .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Core formationFormamide, 200°C, 2h60–70
DimethylationAlCl₃, CH₃I, DCM, 0°C → RT80–85
Amine coupling2-(morpholin-4-yl)ethylamine, IPA, HCl, reflux70–75

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.35–2.50 (m, 8H, morpholine CH₂), δ 2.70 (s, 6H, 5,6-dimethyl), δ 7.20–7.50 (thienopyrimidine protons) .
    • ¹³C NMR: Signals at 168–170 ppm (C4-pyrimidine), 22–25 ppm (methyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Purity >98% using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) .
  • X-ray Crystallography: Confirms planar thienopyrimidine core and spatial orientation of the morpholine-ethyl group .

Q. What initial biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer Activity:
    • IC₅₀ = 1.2–3.5 µM against A549 (lung cancer) and MDA-MB-435 (breast cancer) via tubulin polymerization inhibition .
    • Comparative data shows 2–3x higher potency than non-methylated analogs .
  • Antimicrobial Activity:
    • MIC = 8–16 µg/mL against Pseudomonas aeruginosa ATCC 10145 .
    • Synergy with β-lactams observed in biofilm disruption assays .

Advanced Research Questions

Q. How do substituent variations at the 5,6-dimethyl and morpholine-ethyl positions influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights:

    • 5,6-Dimethyl Groups: Enhance lipophilicity (logP = 2.8 vs. 1.5 for non-methylated analogs), improving membrane permeability .
    • Morpholine-Ethyl Chain: Increases solubility (logS = -3.2) and modulates kinase selectivity (e.g., 10x selectivity over EGFR) .
  • Key Modifications and Outcomes:

    ModificationBiological Impact
    Replacement of morpholine with piperazineReduced anticancer activity (IC₅₀ = 8.7 µM)
    Addition of electron-withdrawing groups (e.g., -CF₃)Improved antimicrobial MIC (4 µg/mL) but increased cytotoxicity

Q. What computational methods are used to predict target interactions?

Methodological Answer:

  • Molecular Docking:
    • Target: TrmD enzyme (PDB: 6XYZ) for antimicrobial activity.
    • Key Interactions: Hydrogen bonding between morpholine-O and Arg148 (ΔG = -9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations:
    • 100-ns simulations show stable binding to tubulin’s colchicine site (RMSD < 2.0 Å) .
  • QSAR Models:
    • 3D-QSAR (CoMFA) identifies steric bulk at the 6-position as critical for tubulin inhibition (q² = 0.82) .

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

  • Common Sources of Variability:
    • Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) alter IC₅₀ by 2–3x .
    • Cell Line Heterogeneity: MDA-MB-435 vs. MCF-7 shows differential βIII-tubulin expression impacting resistance .
  • Strategies for Harmonization:
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Use isogenic cell lines to isolate genetic variables .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Co-crystallization with cyclodextrins (e.g., HP-β-CD) increases aqueous solubility by 15x .
  • Metabolic Stability:
    • Deuteriation at the morpholine-ethyl position reduces CYP3A4-mediated clearance (t₁/₂ = 4.2 h vs. 1.8 h for non-deuteriated) .
  • Formulation:
    • Nanoparticle encapsulation (PLGA) improves tumor accumulation (AUC = 280 µg·h/mL vs. 90 µg·h/mL for free drug) .

Q. How can the mechanism of action be confirmed beyond in vitro assays?

Methodological Answer:

  • In Vivo Models:
    • Xenograft studies in BALB/c mice show 60% tumor growth inhibition at 10 mg/kg (QD, 14 days) .
  • Biochemical Validation:
    • Western blotting confirms downregulation of cyclin D1 and phospho-STAT3 in treated tumors .
  • Crystallographic Studies:
    • Co-crystal structure with α/β-tubulin (2.1 Å resolution) verifies binding at the colchicine site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

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